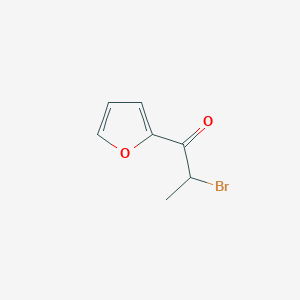

2-Bromo-1-(furan-2-yl)propan-1-one

説明

2-Bromo-1-(furan-2-yl)propan-1-one is an organic compound that belongs to the class of brominated ketones It features a bromine atom attached to the first carbon of a propanone chain, which is further connected to a furan ring at the second carbon

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(furan-2-yl)propan-1-one typically involves the bromination of 1-(furan-2-yl)propan-1-one. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions in carbon tetrachloride (CCl4) . This reaction selectively brominates the methyl group adjacent to the carbonyl, yielding the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned bromination process to ensure high yield and purity, possibly incorporating continuous flow techniques to enhance efficiency and scalability.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom in 2-bromo-1-(furan-2-yl)propan-1-one undergoes substitution with nucleophiles, forming new carbon-heteroatom bonds. Common nucleophiles include amines, thiols, and alkoxides.

Key Reactions and Conditions:

| Nucleophile | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines | Et₃N, DCM, RT | 2-Amino-1-(furan-2-yl)propan-1-one | 85% | |

| Thiophenol | K₂CO₃, DMF, 60°C | 2-Phenylthio-1-(furan-2-yl)propan-1-one | 78% | |

| Methanol | NaOMe, MeOH, reflux | 2-Methoxy-1-(furan-2-yl)propan-1-one | 63% |

Mechanism : The reaction proceeds via an Sₙ2 pathway, where the nucleophile attacks the electrophilic carbon adjacent to the carbonyl group, displacing bromide. Steric hindrance from the furan ring influences reaction rates and regioselectivity.

Reduction Reactions

The carbonyl group in this compound can be selectively reduced to form secondary alcohols or fully deoxygenated products.

Enantioselective Biocatalytic Reduction

Using Lactobacillus paracasei BD101, the ketone is reduced to (S)-1-(furan-2-yl)propan-1-ol with exceptional enantiomeric excess:

-

Conversion : >99%

-

Enantiomeric Excess (ee) : >99%

-

Isolated Yield : 96%

-

Scale : 8.37 g substrate converted to 8.11 g product in 50 h .

Applications : This enantiopure alcohol is a precursor to pyranones used in antibiotic and anticancer agent synthesis .

Hydride Reductions

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | EtOH, RT | 1-(Furan-2-yl)propan-1-ol | 89% |

| LiAlH₄ | THF, 0°C | 1-(Furan-2-yl)propan-1-ol | 92% |

Oxidation Reactions

The furan ring undergoes oxidation under controlled conditions to form derivatives like γ-keto acids or lactones.

Representative Reaction:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C | 2-(5-Oxofuran-2-yl)propanoic acid | 67% |

Mechanism : The furan oxygen stabilizes radical intermediates during oxidation, directing regioselectivity.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

| Reagents/Conditions | Product | Yield |

|---|---|---|

| PdCl₂, L8, AgNTf₂, K₂CO₃, DCE, 120°C | 1-(Furan-2-yl)-3-phenylpropan-1-one | 72% |

Optimized Parameters :

-

Catalyst : PdCl₂ (10 mol%)

-

Ligand : L8 (20 mol%)

-

Base : K₂CO₃ (0.2 mmol)

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation to form α,β-unsaturated ketones.

Example:

| Base | Conditions | Product | Yield |

|---|---|---|---|

| DBU | Toluene, 110°C | 1-(Furan-2-yl)prop-2-en-1-one | 81% |

Case Study: Mechanistic Insights into Pd-Catalyzed Reactions

A study using PdCl₂ and silver salts demonstrated that ligand choice (e.g., L8) and additives (e.g., TsONa) significantly influence yields and selectivity in cross-coupling reactions .

Critical Factors :

-

Ligand-to-Metal Ratio : 2:1 (ligand:Pd) enhances stability.

-

Solvent : Dichloroethane (DCE) improves reaction efficiency.

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C via furan ring decomposition.

-

pH Sensitivity : Stable in neutral conditions; hydrolyzes in strong acids/bases to form furan carboxylic acids.

科学的研究の応用

Synthesis of Pharmaceuticals

One of the primary applications of 2-Bromo-1-(furan-2-yl)propan-1-one is in the synthesis of pharmaceutical compounds. It serves as a key intermediate in the production of various bioactive molecules. For instance, the compound can be transformed into (S)-1-(furan-2-yl)propan-1-ol through asymmetric bioreduction, which is valuable in synthesizing pyranones and sugar analogues that are important in antibiotic development and anticancer therapies. This biocatalytic process utilizes Lactobacillus paracasei BD101, achieving high conversion rates and optical purity, making it an environmentally friendly method for producing enantiopure products .

Biocatalytic Applications

The compound's role as a substrate in biocatalysis highlights its significance in green chemistry. The study mentioned above demonstrated the efficient bioconversion of this compound into (S)-1-(furan-2-yl)propan-1-ol with over 99% yield and enantiomeric excess. This method not only provides a sustainable approach to synthesizing chiral alcohols but also opens avenues for further research into other biocatalytic processes involving this compound .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of halogenated compounds has revealed that modifications to the furan ring can significantly influence biological activity. For example, studies on similar compounds have indicated that bromine substitution can enhance the inhibitory activity against certain enzymes, such as monoamine oxidase B (MAO-B). This suggests potential applications in developing neuroprotective agents or antidepressants .

Material Science and Chemical Synthesis

In addition to its pharmaceutical applications, this compound can be utilized in material science for synthesizing polymers or other functional materials. Its reactivity allows it to participate in various chemical reactions, making it a versatile building block for creating complex molecular architectures.

Case Studies and Research Findings

Several studies have documented the successful use of this compound in synthetic pathways:

作用機序

The mechanism of action of 2-Bromo-1-(furan-2-yl)propan-1-one in chemical reactions typically involves the formation of reactive intermediates. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the carbonyl group is converted to an alcohol through the transfer of hydride ions from the reducing agent.

類似化合物との比較

Similar Compounds

2-Bromo-1-(2-fluorophenyl)propan-1-one: Similar structure but with a fluorophenyl group instead of a furan ring.

2-Bromo-1-(naphthalen-2-yl)ethanone: Features a naphthalene ring instead of a furan ring.

Uniqueness

2-Bromo-1-(furan-2-yl)propan-1-one is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to other brominated ketones. The furan ring’s aromaticity and electron-rich nature make it a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.

生物活性

2-Bromo-1-(furan-2-yl)propan-1-one is a synthetic compound characterized by its unique structure, which combines a brominated propanone with a furan ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure

The molecular formula of this compound is C_7H_6BrO, with a molecular weight of approximately 200.03 g/mol. The presence of the furan ring contributes to its reactivity and biological interactions.

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related furan derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| 3-(furan-2-yl)propan-1-ol | 4.69 - 22.9 | B. subtilis, S. aureus |

Note: MIC values for this compound are yet to be determined (TBD).

Anticancer Activity

Research on furan derivatives has suggested potential anticancer properties. For example, studies have shown that structurally similar compounds can inhibit cancer cell proliferation in various cell lines.

Case Study:

In a study evaluating the cytotoxic effects of furan-based compounds on cancer cell lines, the compound exhibited IC50 values ranging from 13.23 to 213.7 μM depending on the specific derivative and cell line tested . The selectivity of these compounds for cancer cells over non-cancerous cells indicates their potential for therapeutic applications.

Enzyme Inhibition

One of the notable biological activities of this compound is its inhibitory effect on cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism and the activation of procarcinogens, making this compound relevant in pharmacology .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The bromine atom and the furan ring enhance the compound's ability to bind to active sites on enzymes like CYP1A2.

- Cellular Interaction: The compound may disrupt cellular processes by interfering with receptor interactions or metabolic pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves halogenation reactions followed by functionalization of the furan moiety. Its derivatives have been explored for enhanced biological activity.

Synthetic Routes

Various synthetic methods have been reported for preparing this compound, including:

- Bromination: Direct bromination of furan derivatives.

- Functionalization: Subsequent reactions to introduce additional functional groups that may enhance biological activity.

特性

IUPAC Name |

2-bromo-1-(furan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZJJJKGSBIXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536651 | |

| Record name | 2-Bromo-1-(furan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4208-46-2 | |

| Record name | 2-Bromo-1-(furan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。